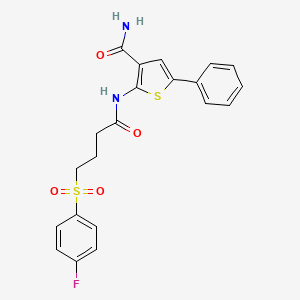
N-(2-Bromoethyl)pyridine-2-carboxamide
説明
“N-(2-Bromoethyl)pyridine-2-carboxamide” is a pyridine derivative . It is also known as “N-(2-Bromoethyl)picolinamide” and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromoethyl)pyridine-2-carboxamide” can be represented by the linear formula C8H9BrN2O . The InChI Code for this compound is 1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) .Physical And Chemical Properties Analysis
“N-(2-Bromoethyl)pyridine-2-carboxamide” has a molecular weight of 229.08 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .科学的研究の応用
Urease Inhibition
N-(2-Bromoethyl)pyridine-2-carboxamide: derivatives have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibitors of urease are sought after for their potential to treat diseases caused by ureolytic bacteria, such as gastric and duodenal ulcers, and for agricultural applications to reduce the loss of urea-based fertilizers .
Molecular Docking Studies
These compounds have been used in molecular docking studies to understand their interaction with biological targets. Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using computational algorithms .
Kinetic Studies
Kinetic studies: involving N-(2-Bromoethyl)pyridine-2-carboxamide derivatives can provide insights into the reaction mechanisms and the rate at which they inhibit enzymes like urease. This information is crucial for designing more effective inhibitors and understanding their behavior in biological systems .
ADME Profile Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds is critical for determining their suitability as drug candidates. A favorable ADME profile indicates that a compound has the appropriate properties to be absorbed into the bloodstream, distributed to the necessary tissues, metabolized efficiently, and excreted safely from the body .
Spectral Studies
Spectral studies: are essential for characterizing the structure of chemical compoundsN-(2-Bromoethyl)pyridine-2-carboxamide and its derivatives can be analyzed using techniques like Infrared (IR) spectroscopy , which can provide information about the functional groups present and the molecular structure .
Crystal Structure Analysis
Determining the crystal structure of a compound is vital for understanding its physical and chemical propertiesN-(2-Bromoethyl)pyridine-2-carboxamide derivatives can be studied using X-ray crystallography to elucidate their three-dimensional arrangement in the solid state, which is important for drug design and material science applications .
Hirshfeld Surface Analysis
Hirshfeld surface analysis: is used to visualize and understand intermolecular interactions within a crystal structure. This analysis can help in identifying the types of interactions that stabilize the crystal structure of N-(2-Bromoethyl)pyridine-2-carboxamide derivatives, such as hydrogen bonding, and can influence the design of new compounds with desired properties .
Density Functional Theory (DFT) Calculations
DFT calculations: are computational quantum mechanical modeling methods used to investigate the electronic structure of molecules. For N-(2-Bromoethyl)pyridine-2-carboxamide derivatives, DFT can provide insights into their reactivity, stability, and electronic properties, which are essential for predicting how these compounds will behave in different environments .
Safety and Hazards
“N-(2-Bromoethyl)pyridine-2-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
特性
IUPAC Name |
N-(2-bromoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVCKFWLXDJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)pyridine-2-carboxamide | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



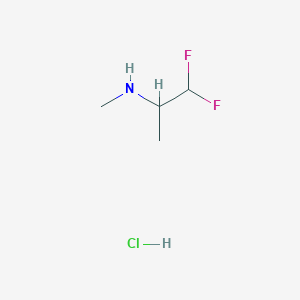
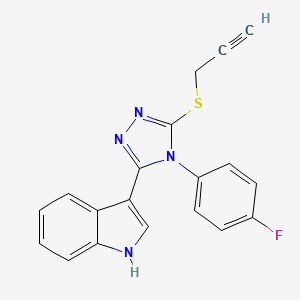

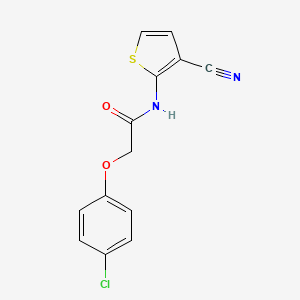
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)
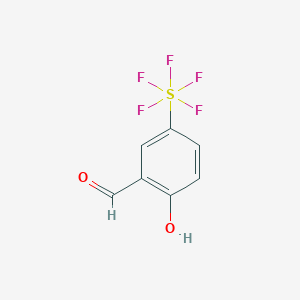
![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
